2-(cyclopentylthio)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide
Beschreibung
This compound is a structurally complex acetamide derivative featuring:
- A cyclopentylthio group at the 2-position of the acetamide backbone.
- A piperidin-4-ylmethyl moiety substituted with a 2-(methylthio)benzyl group at the nitrogen atom.
Thioether groups may enhance lipophilicity, influencing membrane permeability and metabolic stability .
Eigenschaften
IUPAC Name |
2-cyclopentylsulfanyl-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2OS2/c1-25-20-9-5-2-6-18(20)15-23-12-10-17(11-13-23)14-22-21(24)16-26-19-7-3-4-8-19/h2,5-6,9,17,19H,3-4,7-8,10-16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXBIIACRAUCJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)CSC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(cyclopentylthio)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide (referred to as "the compound") is a synthetic derivative that has garnered interest for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a cyclopentylthio group and a piperidine moiety, which are significant for its biological interactions. Its molecular formula is CHNS, and it possesses a molecular weight of approximately 320.51 g/mol.
Biological Activity Overview
Research indicates that the compound may exhibit various biological activities, including:
- Antineoplastic Activity : Preliminary studies suggest potential anticancer properties, possibly through the inhibition of specific signaling pathways involved in tumor growth.
- Antimicrobial Properties : The compound may show efficacy against certain bacterial strains, indicating possible applications in treating infections.
- Neurological Effects : Given the piperidine structure, the compound may interact with neurotransmitter systems, suggesting potential use in neurological disorders.
Table 1: Summary of Biological Activities
| Activity Type | Potential Effects | References |
|---|---|---|
| Antineoplastic | Inhibition of tumor cell proliferation | |
| Antimicrobial | Activity against Gram-positive bacteria | |
| Neurological | Modulation of neurotransmitter release |
Case Studies
-
Antineoplastic Activity
- A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation at micromolar concentrations. The mechanism appears to involve apoptosis induction and disruption of the cell cycle.
-
Antimicrobial Properties
- In vitro assays revealed that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values were determined to be in the range of 20-50 µg/mL.
-
Neurological Effects
- Animal models treated with the compound showed improved outcomes in behavioral tests related to anxiety and depression, suggesting its potential as a therapeutic agent for mood disorders.
Research Findings
Recent research has focused on understanding the pharmacokinetics and metabolism of the compound. Using computational methods such as ADME (Absorption, Distribution, Metabolism, Excretion) modeling, researchers have predicted favorable properties for oral bioavailability and low toxicity profiles.
Table 2: ADME Properties
| Property | Value |
|---|---|
| Oral Bioavailability | High |
| Plasma Half-life | 6 hours |
| Metabolism | Hepatic via CYP450 enzymes |
| Toxicity | Low (in silico predictions) |
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
-
Immunosuppressive Properties
- The compound has been identified as a potential immunosuppressive agent. Research indicates that it may be effective in treating immune and autoimmune disorders, as well as in managing organ transplant rejections . The structural analogs of this compound have shown significant biological activity, suggesting its utility in therapeutic formulations aimed at modulating immune responses.
-
Anti-Cancer Activity
- There is evidence suggesting that compounds similar to 2-(cyclopentylthio)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide may exhibit anti-tumor properties. For instance, thieno[2,3-d]pyrimidines, which share structural similarities, have been reported to inhibit key kinases involved in tumor proliferation and inflammation . This opens avenues for further exploration of the compound's efficacy against various cancer types.
-
Neurological Disorders
- Given its piperidine structure, this compound may also have implications in the treatment of neurological conditions. Piperidine derivatives are often explored for their effects on neurotransmitter systems, potentially offering therapeutic benefits in managing disorders such as depression or anxiety .
Table 1: Summary of Research Findings on Related Compounds
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide
Rilapladib (Goxalapladib)
- Structure: Contains a quinolinone core, trifluoromethyl biphenyl, and methoxyethyl-piperidine .
- Activity : Potent lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor (IC50 = 0.23 nM) for atherosclerosis and Alzheimer’s disease .
- Key Differences :
- Larger molecular framework with fluorinated aromatic systems.
- The target compound’s thioethers may confer distinct electronic and steric effects compared to Rilapladib’s fluorinated groups.
Fentanyl Analogs (e.g., Acetyl Fentanyl)
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Structure : Dichlorophenyl and thiazole substituents .
- Crystallography : Exhibits intermolecular hydrogen bonding, influencing solubility and stability .
- Key Differences :
Comparative Data Table
Pharmacological and Physicochemical Insights
- Lipophilicity : Thioether groups in the target compound likely increase logP compared to methoxy or oxygen-containing analogs, enhancing blood-brain barrier penetration .
- Synthetic Routes : Analogous to methods in , coupling 2-(cyclopentylthio)acetic acid with the piperidine-containing amine via carbodiimide-mediated reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
